Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride
Technical Guide: N-Methylbut-3-en-1-amine Hydrochloride
Precision Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
N-Methylbut-3-en-1-amine hydrochloride (CAS: 55984-59-3) is a critical homoallylic amine synthon used extensively in the synthesis of nitrogen heterocycles.[1][2][3][4] Its value lies in its bifunctionality: it possesses a nucleophilic secondary amine and an electrophilic-amenable terminal alkene.[2][3] This dual nature makes it an ideal precursor for intramolecular hydroaminations to form pyrrolidines—a pharmacophore ubiquitous in medicinal chemistry.[2][3]
This guide provides a rigorous technical breakdown of the compound’s physicochemical properties, a robust synthesis protocol for laboratory scale-up, and the analytical logic required for validation.[2][3]
Part 1: Physicochemical Profile & Stoichiometry[2][3]
For researchers designing stoichiometric reactions, distinguishing between the free base and the hydrochloride salt is the most frequent source of yield calculation errors.[2][3]
Molecular Specifications
| Property | Value | Context for Experimental Design |
| IUPAC Name | N-Methylbut-3-en-1-amine hydrochloride | Official designation for regulatory filing.[2][3] |
| CAS Number | 55984-59-3 | Use for procurement and database searches.[2][3] |
| Formula (Salt) | Use this for weighing the solid reagent. | |
| Formula (Free Base) | Use this for mass spectrometry (MS) fragment analysis.[2][3] | |
| MW (Salt) | 121.61 g/mol | Stoichiometric Mass. |
| MW (Free Base) | 85.15 g/mol | The active nucleophilic species post-neutralization.[2][3] |
| Exact Mass | 121.0658 (Salt) | For High-Resolution MS (HRMS) calibration.[2][3] |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar ethers/hexanes (unless neutralized).[2][3] |
Structural Significance
The compound features a homoallylic tether (2 carbons between N and alkene).[2][3] This specific spacing is geometrically privileged for 5-exo-trig cyclizations, allowing rapid access to pyrrolidine cores under radical or metal-catalyzed conditions.[2][3]
Part 2: Synthetic Pathways & Protocol
While the hydrochloride salt is commercially available, in-house synthesis is often required for isotopic labeling or when fresh free base is needed.[2][3]
Core Synthesis Logic (Retrosynthetic Analysis)
The most robust route avoids over-alkylation (formation of quaternary ammonium salts) by using a large excess of methylamine or protecting group strategies.[2][3]
-
Route A (Direct Alkylation): 4-Bromo-1-butene + Excess Methylamine
Target.[2][3] -
Route B (Reductive Amination): 3-Butenal (unstable) + Methylamine
Target.[2][3] Not recommended due to aldehyde instability.[2][3]
Recommended Protocol: Route A (Direct Alkylation)
Rationale: This method minimizes side reactions by leveraging the high nucleophilicity of methylamine in excess.[2][3]
Step-by-Step Methodology:
-
Reagent Prep: Cool 40% aqueous methylamine (10 equiv.) to 0°C in a sealed pressure vessel.
-
Addition: Slowly add 4-bromo-1-butene (1 equiv.) dropwise to control exotherm.
-
Reaction: Seal and stir at room temperature for 16 hours. Note: The excess amine acts as a proton scavenger.[2][3]
-
Workup (Free Base Isolation):
-
Salt Formation (Critical Step for Stability):
Synthesis Workflow Visualization
Caption: Reaction logic flow highlighting the critical need for excess amine to prevent impurity formation.
Part 3: Analytical Characterization (Self-Validating Systems)[2][3]
To ensure scientific integrity, the identity of the compound must be cross-verified using NMR and MS.[2][3] The salt and free base exhibit distinct spectral signatures.[2][3]
Proton NMR ( H-NMR) Validation
Solvent:
| Signal (ppm) | Multiplicity | Integration | Assignment | Structural Proof |
| 5.7 - 5.9 | Multiplet | 1H | Confirms alkene integrity (no reduction). | |
| 5.1 - 5.2 | Multiplet | 2H | Terminal alkene protons.[2][3] | |
| 3.0 - 3.1 | Triplet | 2H | Alpha-protons shift downfield in salt form.[2][3] | |
| 2.6 - 2.7 | Singlet | 3H | Diagnostic: Confirming mono-methylation.[2][3] | |
| 2.3 - 2.4 | Quartet | 2H | Allylic | Couplings to both alkene and amine methylene.[2][3] |
Mass Spectrometry Logic
Common Pitfall: In ESI-MS (positive mode), the instrument detects the protonated cation
-
Observed Mass: ~86.1 m/z (Corresponds to
).[2][3] -
Interpretation: Do not look for 121.6 m/z in the positive ion channel; the chloride counter-ion (
) dissociates and is not observed in positive mode.[2][3]
Analytical Logic Tree
Caption: Decision tree for confirming the identity of the hydrochloride salt.[2][3]
Part 4: Applications in Drug Design
This compound is not just a reagent; it is a homoallylic amine scaffold .[2][3] Its primary utility in drug development stems from its ability to undergo cyclization to form substituted pyrrolidines, a core structure in nicotine analogues and proline derivatives.[2][3]
Key Reaction: Intramolecular Hydroamination
The "homoallylic" spacing allows the nitrogen to attack the internal alkene carbon (5-exo-trig) or terminal carbon (6-endo-trig), catalyzed by transition metals or acid.[2][3]
-
Mechanism: Metal-catalyzed activation of the alkene followed by nucleophilic attack of the amine.[2][3]
-
Relevance: Rapid generation of
-rich complexity for fragment-based drug discovery (FBDD).[2][3]
Part 5: Handling & Stability[2][3]
-
Hygroscopicity: The HCl salt is hygroscopic.[2][3] It must be stored in a desiccator.[2][3] Moisture uptake alters the effective molecular weight, leading to stoichiometry errors in sensitive catalytic reactions.[2][3]
-
Stability: The terminal alkene is prone to polymerization if stored as the free base.[2][3] The HCl salt stabilizes the amine, preventing oxidation and polymerization.[2][3]
-
Safety: Irritant to eyes and skin.[2][3] The free base is volatile and has a strong amine odor; handle in a fume hood.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12717520, (But-3-en-1-yl)(methyl)amine hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: N-Methylbut-3-en-1-amine hydrochloride (CAS 55984-59-3).[2][3] Retrieved from [Link][2][3]
Sources
- 1. N-Methylbut-3-en-1-amine hydrochloride | 55984-59-3 | Benchchem [benchchem.com]
- 2. (But-3-en-1-yl)(methyl)amine hydrochloride | C5H12ClN | CID 118987104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylbut-2-en-1-amine hydrochloride | C5H12ClN | CID 18326564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbut-3-en-1-amine hydrochloride [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) 13C NMR spectrum [chemicalbook.com]
